molecular formula C16H12N4O10S2 B1143534 C.I. Mordant green 17 CAS No. 13301-33-2

C.I. Mordant green 17

Cat. No.: B1143534
CAS No.: 13301-33-2
M. Wt: 484.41728
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Mordant Green 17 is an azo dye known for its vibrant green color. It is primarily used in the textile industry for dyeing fabrics. The compound has a molecular formula of C16H12N4O10S2 and a molecular weight of 484.42 g/mol . It is also utilized in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: C.I. Mordant Green 17 is synthesized through a diazotization reaction of 2-amino-4-nitrophenol in alkaline conditions, followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the intermediates and the final product.

Industrial Production Methods: In industrial settings, the production of C.I. Mordant Green 17 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is then purified through filtration and recrystallization techniques to obtain the desired dye quality.

Chemical Reactions Analysis

Types of Reactions: C.I. Mordant Green 17 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the azo bond, resulting in the formation of amines.

    Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original dye.

    Reduction: Amines and other reduced forms of the dye.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

C.I. Mordant Green 17 has a wide range of applications in scientific research, including:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.

Mechanism of Action

The mechanism of action of C.I. Mordant Green 17 involves its ability to form stable complexes with metal ions, which enhances its binding to substrates such as fabrics and biological tissues . The dye interacts with molecular targets through electrostatic interactions, van der Waals forces, and covalent bonding, depending on the specific application and conditions.

Comparison with Similar Compounds

  • C.I. Mordant Red 3
  • C.I. Mordant Yellow 10
  • C.I. Mordant Blue 13

C.I. Mordant Green 17 stands out for its vibrant color, stability, and wide range of applications, making it a valuable compound in both industrial and research settings.

Properties

IUPAC Name

5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O10S2/c17-10-6-9(31(25,26)27)3-7-4-13(32(28,29)30)15(16(22)14(7)10)19-18-11-5-8(20(23)24)1-2-12(11)21/h1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDLYKYIGJOAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065406
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13301-33-2
Record name 5-Amino-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
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Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-(2-hydroxy-5-nitrophenyl)diazenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]-
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Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid
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